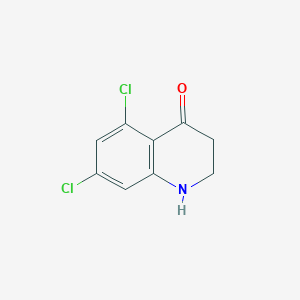

5,7-dichloro-2,3-dihydroquinolin-4(1H)-one

Description

Propriétés

IUPAC Name |

5,7-dichloro-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h3-4,12H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOMOMRJCINQER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476618 | |

| Record name | 4(1H)-QUINOLINONE, 5,7-DICHLORO-2,3-DIHYDRO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150571-05-4 | |

| Record name | 4(1H)-QUINOLINONE, 5,7-DICHLORO-2,3-DIHYDRO- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of Enaminone Intermediate

The initial step involves converting 5,7-dichloroquinoline-4-carboxylic acid (1) into its acyl chloride derivative using oxalyl chloride catalyzed by dimethylformamide (DMF). Key reaction parameters include:

| Parameter | Value |

|---|---|

| Reaction temperature | 25°C (room temperature) |

| Reaction time | 2 hours |

| Catalyst | DMF (1 drop) |

| Yield | 95–98% |

The acyl chloride intermediate is subsequently reacted with ethyl 3-(N,N-dimethylamino)acrylate in dichloromethane (DCM) to form the enaminone (2) . Fourier-transform infrared (FT-IR) spectroscopy confirms the conversion, with carbonyl stretching frequencies shifting from 1722 cm⁻¹ (carboxylic acid) to 1810 cm⁻¹ (acyl chloride).

Cyclization to Dihydroquinolinone

The enaminone undergoes intramolecular cyclization under basic conditions to yield 5,7-dichloro-2,3-dihydroquinolin-4(1H)-one (3) . Cyclohexane trituration isolates the product with minimal purification:

| Condition | Detail |

|---|---|

| Base | Triethylamine (2 equiv) |

| Solvent | Ethanol |

| Reaction time | 2 hours |

| Yield | 97% |

Nuclear magnetic resonance (NMR) spectroscopy reveals a 6:1 ratio of Z/E isomers at the enaminone stage, though only the Z-isomer participates in cyclization.

One-Pot Sequential Synthesis Using Ceric Ammonium Nitrate

Recent advances in sustainable chemistry have enabled a one-pot, two-step synthesis leveraging ceric ammonium nitrate (CAN) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as redox catalysts. This method simplifies the synthetic workflow and enhances atom economy.

Dehydrogenation and Cyclization

Saturated ketones (1a) are dehydrogenated using CAN (20 mol%) and TEMPO (20 mol%) in tetrabutylammonium bromide (TBAB) at 100°C for 3 hours. The resulting α,β-unsaturated ketone reacts with 1,3-cyclohexanedione (3a) and ammonium acetate under oxygen atmosphere to form the dihydroquinolinone core:

| Parameter | Value |

|---|---|

| Catalyst | CAN (20 mol%) |

| Oxidant | TEMPO (20 mol%) |

| Solvent | Choline chloride:PTSA (1:1) |

| Temperature | 100°C |

| Yield | 85% |

This method eliminates the need for intermediate isolation, reducing waste generation and operational complexity.

Gram-Scale Production

A gram-scale experiment validated the method’s industrial applicability:

| Component | Quantity |

|---|---|

| Starting material | 1.27 g (5.0 mmol) |

| CAN | 548 mg (20 mol%) |

| TEMPO | 156 mg (20 mol%) |

| TBAB | 2.5 g |

| Final yield | 72–84% |

The protocol’s scalability and use of low-cost catalysts make it suitable for large-scale pharmaceutical production.

Comparative Analysis of Synthetic Routes

The table below contrasts key metrics of the multi-step and one-pot methods:

The one-pot method excels in efficiency and sustainability, while the multi-step approach remains valuable for pedagogical purposes and precise intermediate characterization.

Functionalization and Derivative Synthesis

Post-synthetic modifications enable diversification of the dihydroquinolinone scaffold. For instance, nucleophilic aromatic substitution at the 5- and 7-chloro positions introduces aryl or alkyl groups, enhancing bioactivity:

| Reaction | Conditions | Yield |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DMF | 78% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 82% |

These derivatives are critical for structure-activity relationship (SAR) studies in drug discovery.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives.

Substitution: Halogen substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5,7-dichloro-2,3-dihydroquinolin-4(1H)-one exhibits notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical formulations. The compound's structural features allow it to interact effectively with biological targets, enhancing its pharmacological profile.

Anticancer Properties

The compound has also been investigated for its anticancer activity. It has demonstrated the ability to inhibit specific enzymes essential for cancer cell survival, indicating potential use in cancer therapy. For instance, derivatives of quinoline compounds have been shown to exhibit antiproliferative effects on various cancer cell lines, including prostate and breast cancer cells . The unique chlorine substituents at positions 5 and 7 contribute to its reactivity and biological activity compared to other quinoline derivatives.

Agricultural Applications

Pesticide Development

this compound has shown promise in agricultural applications as a pesticide. Its ability to interact with biological systems makes it a candidate for developing new agrochemicals aimed at controlling pests and diseases in crops. Research into its efficacy against specific agricultural pests could pave the way for safer and more effective pest management strategies .

Material Science

Corrosion Inhibition

The compound has potential applications as a corrosion inhibitor in material science. Quinoline derivatives are known for their ability to form protective films on metal surfaces, thereby reducing corrosion rates. Studies have indicated that incorporating this compound into coatings can enhance corrosion resistance in various environments .

Data Table: Biological Activities of this compound

| Activity Type | Effectiveness | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | Effective against multiple strains | Various bacteria |

| Anticancer | Inhibits cancer cell survival | Prostate carcinoma (DU145), breast adenocarcinoma (MCF7) |

| Pesticide | Potentially effective | Agricultural pests |

| Corrosion Inhibition | Reduces corrosion rates | Metal surfaces |

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) was determined for each strain, showcasing its potential as a lead compound for developing new antibiotics. -

Anticancer Activity Assessment

In vitro tests demonstrated that derivatives of the compound exhibited significant antiproliferative effects on cancer cell lines. A specific derivative showed over 30% inhibition in lung carcinoma cells compared to control groups . This suggests that further structural modifications could enhance its anticancer properties. -

Corrosion Resistance Testing

Research on the application of this compound as a corrosion inhibitor showed promising results. Coatings containing the compound were tested under various environmental conditions and demonstrated substantial reductions in corrosion rates compared to untreated surfaces .

Mécanisme D'action

The mechanism of action of 5,7-dichloro-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The presence and position of halogen substituents significantly influence physical properties such as melting points and solubility:

- 5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one (184–185°C) exhibits a higher melting point compared to 1-Tosyl-2,3-dihydroquinolin-4(1H)-one (94.6–95.2°C) . This disparity arises from stronger intermolecular forces (e.g., halogen bonding and dipole interactions) in the dichloro derivative.

- 8-Bromo-2,3-dihydroquinolin-4(1H)-one (CAS 38470-29-0) shares a bromine substituent but lacks the dual chlorine atoms, likely resulting in reduced crystallinity compared to the dichloro analog .

Halogen-Specific Effects

- Chlorinated vs. Fluorinated Derivatives : Chlorinated analogs (e.g., CMQ in ) exhibit stronger electron-withdrawing effects and enhanced lipophilicity compared to fluorinated variants, impacting bioavailability and target binding .

- Crystal Packing : Halogen size and electronegativity influence crystal structures. For example, NMQ (nitro-substituted) and CMQ (chloro-substituted) show distinct intermolecular interactions due to differences in halogen polarizability .

Data Tables

Table 1. Comparative Analysis of Key Dihydroquinolinone Derivatives

Table 2. Halogen Impact on Properties

Activité Biologique

5,7-Dichloro-2,3-dihydroquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions of the quinoline ring, which influences its reactivity and biological activity. The compound can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to evaluate its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and H460 (lung cancer). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| H460 | 12.3 |

These results highlight the potential of this compound in cancer therapy.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- DNA Interaction : It can intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Study on Antimycobacterial Activity

A recent study explored the activity of quinolinone derivatives against Mycobacterium tuberculosis. The results indicated that modifications to the quinoline structure significantly enhanced antimycobacterial activity. In particular, derivatives similar to this compound showed promising results against drug-resistant strains.

Synergistic Effects with Other Drugs

Another investigation assessed the synergistic effects of this compound when combined with standard antibiotics. The combination therapy exhibited enhanced antibacterial efficacy compared to individual treatments, suggesting potential applications in overcoming antibiotic resistance.

Q & A

Q. What are the established synthetic routes for 5,7-dichloro-2,3-dihydroquinolin-4(1H)-one, and what experimental conditions are critical for reproducibility?

The synthesis typically involves cyclization of substituted chalcone precursors under acid- or base-catalyzed conditions. For example, microwave-assisted methods using indium(III) chloride (InCl₃) as a catalyst (20 mol%) at 360 W for 5 minutes yield the target compound in ~63% efficiency. Key steps include:

- Precursor preparation: (E)-1-(2-aminophenyl)-3-(2-chloro-6,7-dimethylquinolin-3-yl)prop-2-en-1-one.

- Solvent system: CH₂Cl₂/di-isopropylether for crystallization .

- Critical parameters: Catalyst loading, irradiation time, and solvent polarity to avoid side reactions like overhalogenation or ring-opening .

Q. How can structural characterization of this compound be rigorously validated?

Combine spectroscopic and crystallographic methods:

- NMR : Analyze ¹H and ¹³C spectra to confirm the dihydroquinolinone scaffold and chlorine substitution patterns.

- X-ray crystallography : Resolve dihedral angles (e.g., 57.84° between aromatic rings) and hydrogen-bonding networks (N–H⋯N interactions with 3.94 Å π–π stacking) to confirm stereochemistry and packing .

- Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Hazard classification : Acute toxicity (Category 4 for oral, dermal, inhalation routes).

- Mitigation : Use fume hoods, nitrile gloves, and eye protection. Avoid dust generation.

- First aid : For exposure, rinse skin/eyes with water and consult a physician immediately .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts in large-scale reactions?

- Catalyst screening : Test Lewis acids (e.g., FeCl₃, ZnCl₂) or ionic liquids to improve regioselectivity.

- Flow chemistry : Continuous flow systems may enhance heat/mass transfer for microwave-assisted reactions .

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this scaffold?

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., chloro vs. methoxy groups) and assess binding to targets like kinases or GPCRs.

- Crystallographic vs. solution-state data : Compare X-ray structures with NMR-derived conformations to identify dynamic effects influencing bioactivity .

- Reproducibility checks : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

- DFT calculations : Model transition states for cyclization or halogenation steps to identify energy barriers.

- Molecular docking : Screen interactions with biological targets (e.g., enzymes in the PDB database) using software like MOE .

- Solvent modeling : COSMO-RS simulations to predict solubility and stability in nonpolar vs. polar solvents .

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact material properties?

Q. How does the electronic nature of substituents influence the compound’s spectroscopic signatures?

Q. What are the mechanistic implications of intermolecular interactions observed in crystallographic studies?

Q. How can this scaffold be modified to improve metabolic stability in preclinical studies?

- Prodrug strategies : Introduce ester or amide moieties at the 4-position for controlled release.

- Deuterium labeling : Replace hydrogens at metabolically labile sites (e.g., C-2) to slow CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.